molecular formula C20H17ClFN7O2S B3413241 1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946206-97-9

1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3413241
CAS No.: 946206-97-9
M. Wt: 473.9 g/mol
InChI Key: QMTBYLLWBDXTLS-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that features a triazolopyrimidine core, a piperazine moiety, and various functional groups such as sulfonyl and halogen-substituted aryl groups. This structural variety endows it with unique chemical and biological properties, making it a candidate for diverse scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, one typically starts with the preparation of the triazolopyrimidine core. This can be accomplished via the condensation of appropriate aminopyrimidine and azide precursors under reflux conditions. The reaction usually takes place in solvents such as dimethylformamide or dimethyl sulfoxide, and the use of a base like potassium carbonate or sodium hydride aids in deprotonation.

Next, the piperazine moiety is introduced through nucleophilic substitution, where 1-bromo-2-chlorobenzenesulfonyl chloride reacts with piperazine in the presence of a base like triethylamine

Industrial Production Methods

In industrial settings, the process is scaled up by optimizing parameters such as temperature, solvent volumes, and reaction times to maximize yield and purity. Continuous-flow reactors and automated processes can enhance efficiency and reduce human error. Typical industrial conditions involve rigorous control of moisture and temperature to prevent hydrolysis and degradation of the reactants and products.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce further functionalities.

  • Reduction: : It can undergo reduction using agents such as lithium aluminum hydride or sodium borohydride, particularly at the sulfonyl group.

  • Substitution: : Nucleophilic substitution reactions can occur at the halogen sites on the aromatic rings, facilitated by bases like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Reagents like palladium on carbon (Pd/C), sodium hydroxide (NaOH), and various organic solvents (ethanol, dichloromethane) are frequently used under controlled conditions (temperature, inert atmosphere) to drive these reactions.

Major Products Formed

Products from these reactions vary, but typically include derivatives with altered electronic or steric properties, such as desulfonylated compounds or halogen-substituted analogues.

Scientific Research Applications

This compound finds application in a myriad of research fields:

  • Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules, contributing to the study of reaction mechanisms and catalyst development.

  • Biology: : Its derivatives are explored for their potential as enzyme inhibitors or receptor modulators, making it valuable in pharmacological research.

  • Medicine: : Initial studies suggest it could be useful in developing therapeutics for treating neurological disorders or cancers due to its ability to interact with specific molecular targets.

  • Industry: : In material science, it can be used as a building block for creating novel polymers with enhanced properties like thermal stability or conductivity.

Mechanism of Action

1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine interacts with biological macromolecules primarily through hydrogen bonding, hydrophobic interactions, and π-π stacking. It targets specific enzymes or receptors, altering their activity by binding to their active sites. This binding can either inhibit or activate the molecular pathway involved, leading to downstream biological effects such as cell cycle arrest in cancer cells or modulation of neurotransmitter release in neurons.

Comparison with Similar Compounds

Similar compounds include:

  • 1-(2-chlorobenzenesulfonyl)-4-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine

  • 4-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinecarboxylate

  • 1-(2-chlorobenzenesulfonyl)-4-(6-aminopyrimidin-4-yl)piperazine

Compared to these, 1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is unique due to its fluorine substitution on the phenyl ring, which can significantly influence its electronic properties, reactivity, and biological activity, often leading to enhanced potency or selectivity in its applications.

Properties

IUPAC Name

7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN7O2S/c21-16-6-1-2-7-17(16)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)15-5-3-4-14(22)12-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTBYLLWBDXTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)S(=O)(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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